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Introduction
Rebaudioside E (often referred to as Reb E) is a minor steviol glycoside found in the leaves of

the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a high-intensity, non-

caloric sweetener. While major steviol glycosides such as Stevioside and Rebaudioside A have

been extensively studied, data on the specific sensory attributes of minor glycosides like

Rebaudioside E are less abundant in publicly available literature. These application notes

provide a framework for conducting sensory panel testing of Rebaudioside E, drawing upon

established protocols for other steviol glycosides and high-intensity sweeteners.

The primary objectives of sensory panel testing for Rebaudioside E in research, food product

development, and drug formulation are to characterize its taste profile, including sweetness

intensity, temporal profile, and any off-tastes such as bitterness, licorice, or metallic notes. In

pharmaceutical applications, Rebaudioside E can be evaluated for its efficacy in masking the

bitter taste of active pharmaceutical ingredients (APIs).

Sensory Profile of Steviol Glycosides: A
Comparative Overview
To understand the potential sensory characteristics of Rebaudioside E, it is useful to compare it

with other steviol glycosides. Generally, the structure of a steviol glycoside, particularly the
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number and arrangement of glucose units, influences its taste profile. Increased glycosylation,

especially at the C-19 position, tends to correlate with a cleaner, more sugar-like taste and

reduced bitterness.[1]

Steviol Glycoside
Sweetness Potency (vs.
Sucrose)

Key Sensory Attributes

Stevioside 250-300x[2]
Prominent bitter and licorice-

like aftertaste.[3]

Rebaudioside A 250-450x[2]

Less bitter than Stevioside, but

can still have a noticeable off-

taste at higher concentrations.

[3]

Rebaudioside D 250-450x[2]

Significantly less bitter than

Rebaudioside A with a cleaner

taste profile.[3][4]

Rebaudioside M 200-350x[5]

Considered to have a very

clean, sugar-like taste with

minimal bitterness.[5][6]

Rebaudioside E 150-300x[2]

Limited specific data available.

As a minor glycoside, its taste

profile is an area for further

research.

Detailed Experimental Protocols
The following are detailed protocols for conducting sensory panel testing of Rebaudioside E.

These are generalized protocols that should be adapted based on the specific research

questions and application.

Panelist Selection and Training
Recruitment: Recruit 10-15 individuals with prior experience in sensory evaluation of

sweeteners. Panelists should be non-smokers and have no known taste or smell disorders.
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Screening: Screen panelists for their ability to detect and scale the four basic tastes (sweet,

sour, salty, bitter) using standard solutions of sucrose, citric acid, sodium chloride, and

caffeine.

Training: Train panelists on the specific sensory attributes relevant to high-intensity

sweeteners, including:

Sweetness: Onset, peak intensity, and linger.

Bitterness: Onset, intensity, and linger.

Off-tastes: Licorice, metallic, astringent.

Temporal Profile: How the taste sensations evolve over time.

Use reference standards for each attribute (e.g., sucrose for sweetness, caffeine for

bitterness, licorice extract for licorice).

Sample Preparation
Solvent: Use purified, deionized, and carbon-filtered water to minimize any background

taste.

Concentration: Prepare solutions of Rebaudioside E at various concentrations to determine

its dose-response curve for sweetness and bitterness. Concentrations should be determined

based on its expected sweetness potency relative to sucrose. For example, to match the

sweetness of a 5% sucrose solution (assuming Reb E is 200x sweeter), the concentration

would be 0.025% (250 ppm).

Reference Standards:

Sweetness: Prepare a range of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) to be

used as anchors for sweetness intensity scaling.

Bitterness: Prepare a range of caffeine solutions (e.g., 0.02%, 0.04%, 0.06% w/v) to be

used as anchors for bitterness intensity scaling.
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pH Control: Buffer solutions to a neutral pH (around 7.0) unless the effect of pH is a variable

being studied.

Temperature: Serve all samples at a standardized room temperature (e.g., 22-24°C).

Sensory Evaluation Methods
This method is used to obtain a complete sensory profile of Rebaudioside E.

Procedure:

Present panelists with the prepared samples of Rebaudioside E and the reference

standards in a randomized and blind manner.

Ask panelists to rate the intensity of each sensory attribute (sweetness, bitterness, licorice,

etc.) on a structured scale (e.g., a 15-cm line scale anchored with "not at all" to

"extremely").

Include a "palate cleansing" step between samples, which involves rinsing with purified

water and waiting for a set period (e.g., 2 minutes) to minimize carry-over effects.

Data Analysis: Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine

significant differences between samples.

This method is used to evaluate the temporal profile of sweetness and bitterness.

Procedure:

Provide panelists with a single sample of Rebaudioside E.

Instruct them to start a timer upon tasting the sample and continuously rate the intensity of

a specific attribute (e.g., sweetness) over a set period (e.g., 2-3 minutes) using a joystick

or a moving slider on a computer screen.

Repeat the procedure for other key attributes like bitterness.

Data Analysis: Generate time-intensity curves and analyze parameters such as maximum

intensity (Imax), time to maximum intensity (Tmax), and duration.
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This protocol is designed to assess the effectiveness of Rebaudioside E in masking the

bitterness of an Active Pharmaceutical Ingredient (API).

Samples:

A solution of the bitter API at a relevant concentration.

A solution of Rebaudioside E.

A solution containing both the bitter API and Rebaudioside E.

A control solution (e.g., water).

Procedure:

Present the samples to the trained panel in a randomized and blind fashion.

Ask panelists to rate the perceived bitterness of each sample using a labeled magnitude

scale or a visual analog scale.

Data Analysis: Compare the bitterness ratings of the API solution with and without

Rebaudioside E to determine the percentage of bitterness reduction.

Data Presentation
Quantitative data from sensory panel testing should be summarized in clear and structured

tables for easy comparison.

Table 1: Sweetness and Bitterness Intensity of Rebaudioside E at Different Sucrose

Equivalency (SE) Levels (Hypothetical Data)
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Sucrose
Equivalency (SE)

Rebaudioside E
Conc. (ppm)

Mean Sweetness
Intensity (on 15-cm
scale)

Mean Bitterness
Intensity (on 15-cm
scale)

2% 100 3.5 0.5

5% 250 7.8 1.2

8% 400 11.2 2.5

10% 500 13.5 3.8

Table 2: Temporal Profile of Sweetness for 5% Sucrose Equivalent Solutions of Steviol

Glycosides (Hypothetical Data for Reb E)

Sweetener
Max Intensity
(Imax)

Time to Max (Tmax)
(sec)

Duration (sec)

Sucrose 8.0 5 45

Rebaudioside A 7.5 8 90

Rebaudioside D 7.8 7 80

Rebaudioside M 7.9 6 70

Rebaudioside E 7.6 9 95

Visualizations
Signaling Pathway for Sweet and Bitter Taste of Steviol
Glycosides
The perception of the sweet and bitter tastes of steviol glycosides is initiated by their interaction

with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. Sweet

taste is mediated by the T1R2/T1R3 receptor, while the bitter off-taste is primarily detected by

the hTAS2R4 and hTAS2R14 bitter taste receptors.[3][7]
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Caption: Taste signaling pathway for steviol glycosides.

Experimental Workflow for Sensory Evaluation
The following diagram outlines the general workflow for conducting a sensory evaluation of

Rebaudioside E.
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Caption: General workflow for sensory evaluation.

Conclusion
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While specific sensory data for Rebaudioside E is limited, the protocols and comparative data

presented here provide a robust framework for its evaluation. By adapting established

methodologies for high-intensity sweeteners, researchers and developers can effectively

characterize the taste profile of Rebaudioside E and assess its potential applications in food,

beverage, and pharmaceutical formulations. Further research is encouraged to build a more

comprehensive sensory profile of this and other minor steviol glycosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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